An In-depth Technical Guide to the Mechanism of Action of IAG933 in the Hippo Pathway
An In-depth Technical Guide to the Mechanism of Action of IAG933 in the Hippo Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), downstream effectors of the pathway, interact with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and survival. IAG933 is a first-in-class, orally bioavailable small molecule inhibitor developed to directly target the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3] Unlike allosteric inhibitors that bind to the TEAD lipid pocket, IAG933 physically occupies the interface on TEAD where YAP and TAZ bind, offering a direct and potent mechanism of disruption.[4][5] Preclinical data demonstrated significant anti-tumor activity in Hippo-altered cancer models, particularly mesothelioma.[2][4] However, despite promising early results, the Phase I clinical trial for IAG933 was halted due to a lack of efficacy.[3] This guide provides a comprehensive technical overview of IAG933's mechanism of action, summarizing key data and experimental approaches from its preclinical development.
The Hippo Pathway and the YAP/TAZ-TEAD Interface
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by promoting their cytoplasmic sequestration. In many cancers, such as those with mutations in Neurofibromin 2 (NF2), the pathway is inactivated.[3][6] This allows unphosphorylated YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to form a transcriptional complex. This complex then drives the expression of genes that are critical for cell proliferation, survival, and tumorigenesis.[4][6] The physical interaction between YAP/TAZ and TEAD is therefore a critical node for oncogenic signaling, making it a compelling target for therapeutic intervention.[7]
Core Mechanism of Action of IAG933
IAG933 is a potent and selective small molecule designed to directly and competitively inhibit the PPI between YAP/TAZ and all four TEAD paralogs.[2][8] Structural studies revealed that IAG933 binds to the Ω-loop pocket of TEAD, which is the primary interface for its interaction with YAP/TAZ.[4]
The key mechanistic steps are:
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Direct Competition: IAG933 directly competes with YAP and TAZ for binding to TEAD transcription factors.[4]
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YAP Eviction: Treatment with IAG933 leads to the eviction of YAP from its chromatin binding sites.[2][9]
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TEAD Occupancy and Co-repressor Binding: Interestingly, IAG933 does not displace TEAD from the chromatin.[2][8][9] With the YAP/TAZ co-activator site now unoccupied, the transcriptional co-repressor Vestigial-like 4 (VGLL4) can engage with TEAD.[2][8][9]
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Transcriptional Repression: The switch from a YAP/TAZ-TEAD activator complex to a VGLL4-TEAD repressor complex results in the potent downregulation of canonical Hippo target genes, a decrease in enhancer activity, and subsequent induction of cancer cell death.[2][4][8]
Quantitative Data: Biochemical and Cellular Activity
IAG933 demonstrated potent activity across a range of biochemical and cell-based assays. Its efficacy was particularly notable in cancer cell lines with known Hippo pathway alterations, such as NF2-deficient mesothelioma.
| Parameter | Assay Type | Target / Cell Line(s) | Value | Reference(s) |
| IC₅₀ | Biochemical Assay | Avi-human TEAD4²¹⁷⁻⁴³⁴ | 9 nM | [10] |
| IC₅₀ | Gene Expression (qPCR) | MSTO-211H, NCI-H226 | 11 - 26 nM | [4][10] |
| IC₅₀ | YAP Reporter Gene Assay | NCI-H2052 | 48 nM | [10] |
| GI₅₀ | Cell Proliferation | NCI-H2052 | 41 nM | [10] |
| GI₅₀ | Cell Proliferation | Mesothelioma Cell Lines | 13 - 91 nM | [10] |
Quantitative Data: In Vivo Pharmacology and Efficacy
In preclinical animal models, IAG933 showed dose-proportional pharmacokinetics and robust anti-tumor efficacy. Oral administration led to significant and, in some cases, complete tumor regression in xenograft models of malignant mesothelioma at well-tolerated doses.[8][9][11]
| Parameter | Animal Model | Dosing | Value | Reference(s) |
| AUC₂₄ | Rat | 3 mg/kg | 668 ng·h/mL | [11] |
| AUC₂₄ | Rat | 10 mg/kg | 1100 ng·h/mL | [11] |
| AUC₂₄ | Rat | 20 mg/kg | 2400 ng·h/mL | [11] |
| AUC₂₄ | Rat | 30 mg/kg | 3600 ng·h/mL | [11] |
| Blood IC₅₀ | MSTO-211H Tumor Xenograft | Single Dose | 64 nM | [4] |
| Efficacy | MSTO-211H Tumor Xenograft | Daily Oral Dosing | Complete Tumor Regression | [2][9] |
Key Experimental Methodologies
Detailed, step-by-step protocols for the experiments conducted on IAG933 are proprietary. However, based on published abstracts and papers, the core methodologies can be summarized as follows.
Biochemical Assays
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Principle: To determine the direct binding affinity and inhibitory concentration of IAG933 on the YAP-TEAD interaction in vitro.
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Methodology Outline: A common method is a competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) assay.[4] Purified, recombinant TEAD protein and a fluorescently labeled YAP-derived peptide are incubated together. The ability of IAG933 at various concentrations to disrupt this interaction is measured by a change in the fluorescent signal. The IC₅₀ is calculated from the resulting dose-response curve.
Cellular Assays
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Principle: To measure the effect of IAG933 on TEAD-dependent gene transcription and cell viability in cancer cell lines.
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Methodology Outline:
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Cell Culture: Hippo-dependent cancer cell lines (e.g., mesothelioma lines MSTO-211H, NCI-H226, NCI-H2052) are cultured under standard conditions.[4][10]
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Treatment: Cells are treated with a range of concentrations of IAG933 (e.g., 0.0001-10 µM) for specific durations (e.g., 4, 24, or 72 hours).[10]
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Endpoint Analysis:
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Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed via quantitative PCR (qPCR) to measure the mRNA levels of TEAD target genes like CCN1, ANKRD1, and CCN2. The IC₅₀ for transcriptional inhibition is then determined.[4][10]
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Cell Viability: Cell proliferation is assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity. The GI₅₀ (concentration for 50% growth inhibition) is calculated.[10]
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In Vivo Xenograft Studies
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Principle: To evaluate the pharmacokinetics, safety, and anti-tumor efficacy of orally administered IAG933 in a living organism.
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Methodology Outline:
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Model Generation: Human cancer cells (e.g., MSTO-211H) are implanted subcutaneously or orthotopically into immunocompromised mice.[2][4]
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Dosing: Once tumors are established, mice are treated with daily oral doses of IAG933 or a vehicle control.
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Monitoring: Tumor volume is measured regularly. Pharmacodynamic assessments may include collecting tumor tissue or blood at specific time points to measure target gene inhibition.[4]
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Efficacy Determination: The primary endpoint is typically tumor growth inhibition or regression compared to the control group.
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Clinical Development and Status
IAG933 entered a Phase I clinical trial (NCT04857372) for patients with advanced solid tumors characterized by Hippo pathway alterations, including malignant mesothelioma and tumors with NF2/LATS1/LATS2 mutations.[3][12] Early results from the trial showed some evidence of clinical activity, with a confirmed partial response in 5 out of 30 (16.6%) patients with pleural mesothelioma receiving a continuous daily dose.[13] The treatment was reported to have a manageable safety profile.[13] However, in October 2025, it was reported that Novartis had halted enrollment in the trial due to a lack of efficacy, suggesting that the promising preclinical results did not sufficiently translate into the intended clinical benefit in a broader patient population.[3]
Conclusion
IAG933 represents a significant scientific achievement as the first small molecule to directly and selectively disrupt the YAP/TAZ-TEAD protein-protein interface to enter clinical trials. Its mechanism of action, involving the eviction of YAP from chromatin and the subsequent suppression of oncogenic transcription, was robustly demonstrated in extensive preclinical studies. The quantitative data from these studies highlighted its potency and efficacy in specific, Hippo-dysregulated cancer models. While the clinical development of IAG933 as a monotherapy was ultimately discontinued, the research provides an invaluable blueprint for targeting this critical oncogenic node. The insights gained from IAG933's journey will undoubtedly inform the development of future agents targeting the Hippo pathway, potentially as part of combination therapies to overcome resistance and improve patient outcomes.[2][9]
References
- 1. drughunter.com [drughunter.com]
- 2. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 3. IAG933 - Wikipedia [en.wikipedia.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 12. IAG933 for Mesothelioma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
